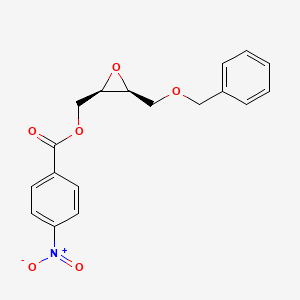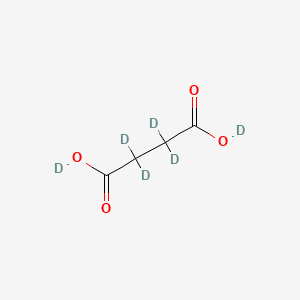
琥珀酸-d6
概述
描述
Succinic acid-d6 is a labelled form of Succinic acid . It is an intermediate product of the tricarboxylic acid cycle and one of the fermentation products of anaerobic metabolism .
Synthesis Analysis
Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives . Several metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories . Different succinic acid biosynthesis pathways are summarized, with a focus on the key enzymes and metabolic engineering approaches, which mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .
Molecular Structure Analysis
Succinic acid is a dicarboxylic acid of molecular formula C4H6O4 . It is widely distributed in almost all plant and animal tissues and plays a significant role in intermediary metabolism .
Chemical Reactions Analysis
Succinic acid is a C4-dicarboxylic acid produced as a key intermediate of the tricarboxylic acid (TCA) cycle . It has numerous applications in the fields of agriculture, green solvents, pharmaceuticals, and biodegradable plastics . It can also be chemically converted into a variety of important industrial chemicals such as 1,4-butanediol, butadiene, and tetrahydrofuran .
Physical And Chemical Properties Analysis
Succinic acid-d6 has a molecular weight of 124.12 g/mol . It is a colorless crystalline solid, soluble in water, with a melting point of 185–187° C (365–369° F) .
科学研究应用
1. 植物胁迫研究
琥珀酸-d6(D6-GABA),琥珀酸的氘标记版本,已用于植物研究。Hijaz 和 Killiny (2020 年) 使用 D6-GABA 研究了γ-氨基丁酸 (GABA) 在植物中的吸收、转运和代谢,特别是在墨西哥酸橙 (Citrus aurantifolia) 幼苗中。这项研究表明,D6-GABA 是追踪和了解植物中 GABA 代谢途径(尤其是在胁迫条件下转化为琥珀酸)的有效工具 (Hijaz 和 Killiny,2020 年)。
2. 生化生产
在生化工程中,琥珀酸-d6 因其在琥珀酸生产中的作用而受到关注,琥珀酸是各种工业产品的先驱。Olajuyin 等人 (2018 年) 讨论了以象草茎为碳源合成琥珀酸,展示了使用可再生生物质进行生化生产的潜力。此类研究突出了琥珀酸在包括药品和生化产品在内的各种工业应用中的重要性 (Olajuyin 等人,2018 年)。
3. 代谢工程
对琥珀酸的研究也延伸到代谢工程,以提高产量。Ahn、Jang 和 Lee (2016 年) 综述了使用各种微生物生物基生产琥珀酸的策略。这包括开发工程菌株以提高琥珀酸生产性能 (Ahn、Jang 和 Lee,2016 年)。
4. 工业和环境应用
Jiang 等人 (2017 年) 概述了琥珀酸生产技术,强调了其作为许多工业上重要化学品前体的用途。该综述讨论了用于琥珀酸生产的健壮生产菌株的选择、代谢工程和工艺优化,突出了其广泛的工业和环境应用 (Jiang 等人,2017 年)。
作用机制
安全和危害
未来方向
Succinic acid is considered as a key platform chemical due to its wide range of applications in various sectors . It has been identified as one of the top 12 most promising value-added bio-based chemicals by the US Department of Energy . The market potential of succinic acid and its direct derivatives is estimated to be as high as 245,000 tons per year, while the market size of succinic acid-based polymers is expected to be 25 million tons per year .
属性
IUPAC Name |
dideuterio 2,2,3,3-tetradeuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-DTDGFSOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583921 | |
| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinic acid-d6 | |
CAS RN |
21668-90-6 | |
| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21668-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about the radical formed upon gamma-irradiation of succinic acid was obtained from studying the deuterated form (succinic acid-d6)?
A1: The study used succinic acid-d6, where the six hydrogen atoms are replaced with deuterium (heavy hydrogen), to investigate the radical formed upon gamma-irradiation of succinic acid. Due to the different magnetic properties of deuterium compared to hydrogen, the ESR signal from the radical is simplified, allowing for the detection and analysis of the 13C hyperfine splittings []. These hyperfine splittings provided information about the interaction of the unpaired electron with the carbon-13 nuclei in the radical. The data confirmed the structure of the radical as HOOCCH2CH2C=O, indicating the loss of a hydrogen atom from the carboxyl group (-COOH) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

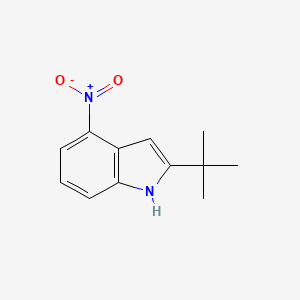
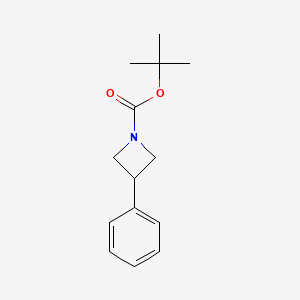
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)

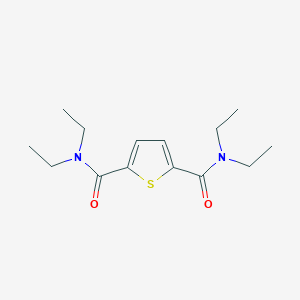

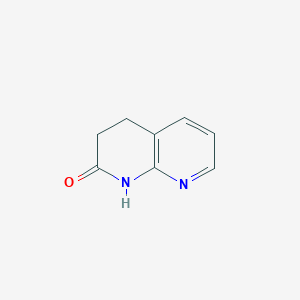
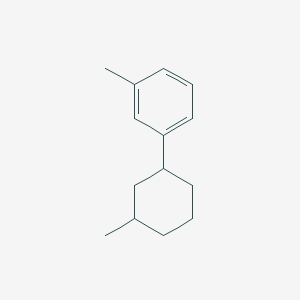
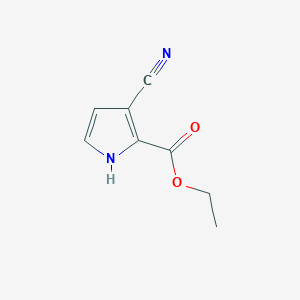
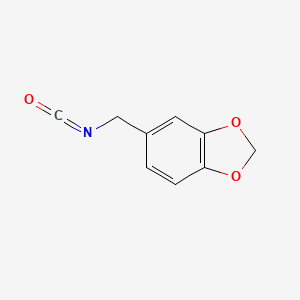

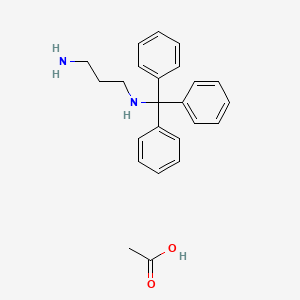
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
